molecular formula C17H22N2O B1606032 N-(Adamantan-1-yl)-4-aminobenzamide CAS No. 68835-57-4

N-(Adamantan-1-yl)-4-aminobenzamide

Cat. No.: B1606032
CAS No.: 68835-57-4
M. Wt: 270.37 g/mol
InChI Key: GMLISZLBSUORER-UHFFFAOYSA-N
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Description

N-(Adamantan-1-yl)-4-aminobenzamide: is a chemical compound that combines the adamantane structure with a benzamide moiety Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, while benzamide is a simple amide of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for N-(adamantan-1-yl)-4-aminobenzamide are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The adamantane moiety can undergo substitution reactions, particularly at the bridgehead positions.

    Oxidation and Reduction Reactions: The benzamide moiety can participate in oxidation and reduction reactions, altering the functional groups attached to the benzene ring.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted adamantane derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzamide moiety.

Scientific Research Applications

Chemistry:

    Synthesis of novel compounds:

Biology and Medicine:

    Drug Development:

Industry:

Comparison with Similar Compounds

Uniqueness: N-(Adamantan-1-yl)-4-aminobenzamide is unique due to its combination of the adamantane and benzamide structures, which confer specific chemical and biological properties. This dual structure allows for diverse applications in drug development and materials science, distinguishing it from other adamantane derivatives.

Properties

IUPAC Name

N-(1-adamantyl)-4-aminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLISZLBSUORER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218939
Record name N-(Adamantan-1-yl)-4-aminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68835-57-4
Record name N-(Adamantan-1-yl)-4-aminobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068835574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Adamantan-1-yl)-4-aminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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